

# Comparative Analysis of UNC0379 TFA Cross-reactivity

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## Compound of Interest

Compound Name: UNC0379 TFA

Cat. No.: B611571

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An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the inhibitor **UNC0379 TFA**, focusing on its selectivity and potential for cross-reactivity. While **UNC0379 TFA** is a valuable tool in studying specific cellular pathways, a thorough understanding of its interaction with other proteins is crucial for the accurate interpretation of experimental results. This document summarizes the available data on **UNC0379 TFA**'s selectivity and provides a comparative context with well-characterized multi-kinase inhibitors.

## UNC0379 TFA: A Selective Methyltransferase Inhibitor

**UNC0379 TFA** is a potent and selective inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A), with a reported IC<sub>50</sub> of 7.3  $\mu$ M.<sup>[1][2][3]</sup> It acts as a substrate-competitive inhibitor.<sup>[1][4]</sup> It is crucial to note that **UNC0379 TFA** was designed and characterized as an inhibitor of a methyltransferase, not a kinase. To date, comprehensive kinase cross-reactivity profiling data (kinome scan) for **UNC0379 TFA** is not publicly available.

The primary characterization of **UNC0379 TFA** demonstrated high selectivity over a panel of 15 other methyltransferases, underscoring its specificity for SETD8.<sup>[4][5]</sup>

## Selectivity Profile of UNC0379 Against Other Methyltransferases

The following table summarizes the inhibitory activity of UNC0379 against a panel of methyltransferases, highlighting its selectivity for SETD8.

Methyltransferase Target	IC50 (μM)
SETD8	7.3
G9a	>100
GLP	>100
SETDB1	>100
SUV39H2	>100
SETD7	>100
PRMT1	>100
PRMT3	>100
PRMT5-MEP50	>100
SUV420H1	>100
SUV420H2	>100
SMYD2	>100
DNMT1	>100
MLL1 complex	>100
DOT1L	>100
PRC2	>50

Data sourced from Ma et al., J Med Chem, 2014.[\[4\]](#)[\[5\]](#)

## Comparative Kinase Cross-Reactivity Profiles

To provide a framework for understanding kinase inhibitor selectivity, this section presents the cross-reactivity profiles of two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-kinase inhibitor). This data, generated using the

KINOMEscan® platform, illustrates the varying degrees of selectivity observed among kinase inhibitors and serves as a reference for interpreting potential off-target effects.

## Staurosporine: A Broad-Spectrum Kinase Inhibitor

Staurosporine is known for its high promiscuity, inhibiting a wide range of kinases with high potency. The following table showcases a selection of its targets.

Kinase Target	Kd (nM)
SLK	0.0
LOK	0.0
CAMKK1	0.0
SNARK	0.1
PHKG2	0.1
CAMK2A	0.2
CAMKK2	0.2
MST1	0.2
MST2	0.2
FLT3(R834Q)	0.2
TAOK3	0.2
ROCK1	0.3
ROCK2	0.2
PRKCE	0.3
CAMK2D	0.3
EGFR(L858R,T790M)	0.3
LRRK2(G2019S)	0.4
KIT(D816H)	0.4

Data from Davis et al., Nat Biotechnol, 2011, accessed via DiscoverX KINOMEScan®.[6]

## Sunitinib: A Multi-Kinase Inhibitor

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Its profile demonstrates inhibition of several key kinases.

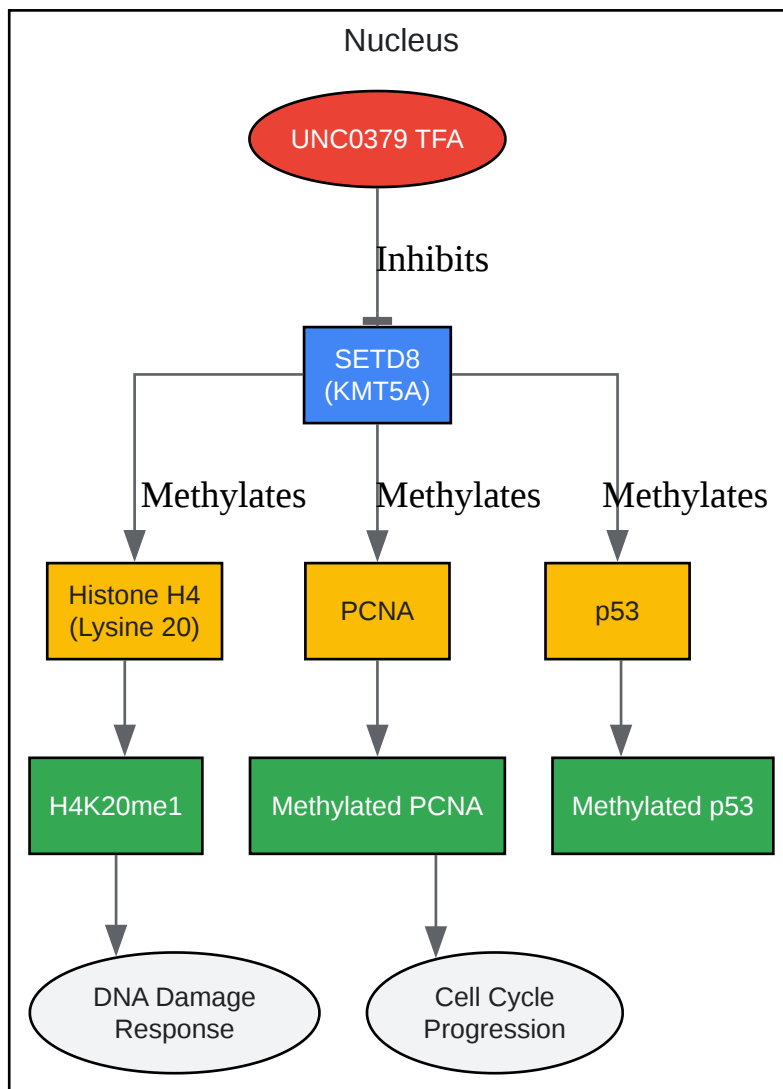
Kinase Target	Kd (nM)
VEGFR2 (KDR)	1.3
KIT	1.6
PDGFR $\beta$	2.0
FLT3	3.2
CSF1R	5.0
RET	7.9
VEGFR1 (FLT1)	13
ABL1	>10000
SRC	>10000

Data accessed from the LINCS Data Portal (Dataset LDG-1157).[7]

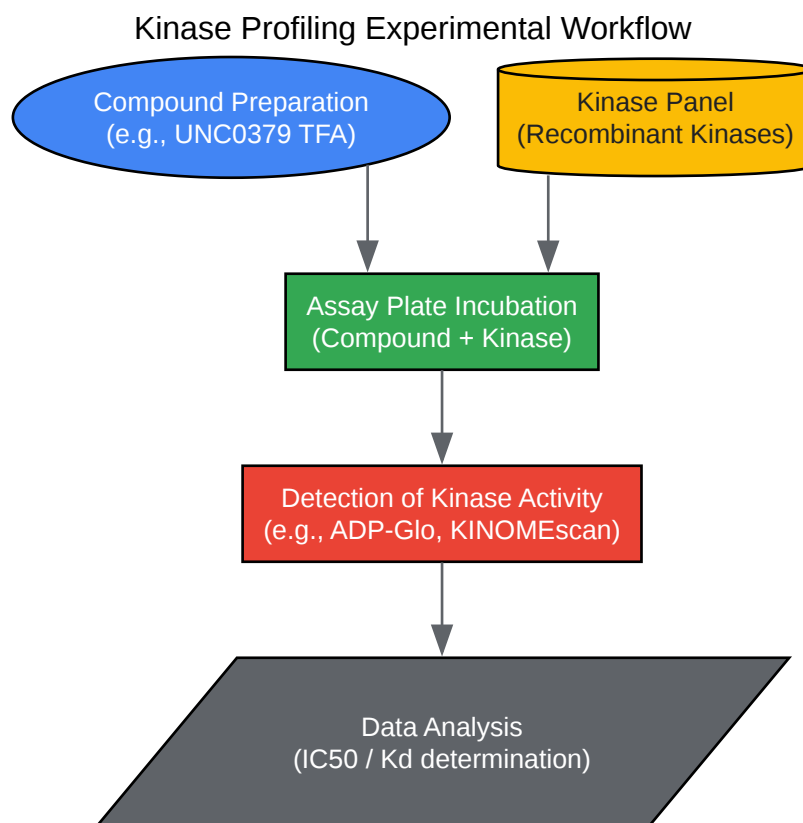
## Visualizing Signaling and Experimental Workflows

To further aid in understanding the context of **UNC0379 TFA**'s function and the assessment of inhibitor selectivity, the following diagrams are provided.

## SETD8 Signaling Pathway

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Caption: Simplified signaling pathway of SETD8 (KMT5A).



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## References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 2. [apexbt.com](https://www.apexbt.com) [apexbt.com]
- 3. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [guidetopharmacology.org](https://www.guidetopharmacology.org) [guidetopharmacology.org]

- 7. [lincsportal.ccs.miami.edu](https://lincsportal.ccs.miami.edu) [[lincsportal.ccs.miami.edu](https://lincsportal.ccs.miami.edu)]
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